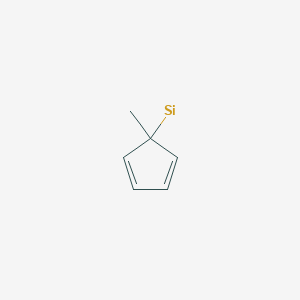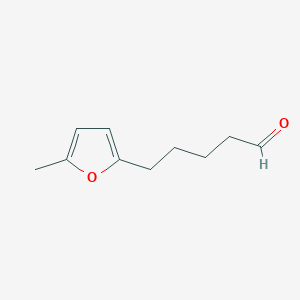
Oxbpd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxbpd is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Oxbpd involves several routes, each with specific reaction conditions. One common method includes the use of solid, liquid, or gas phase precursors to synthesize the compound. Industrial production methods often involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Oxbpd undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oxbpd has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a probe to study cellular mechanisms. In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrially, it is used in the production of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of Oxbpd involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Oxbpd is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include those with analogous functional groups or molecular frameworks, such as oxazoles and other heterocyclic compounds. this compound stands out due to its higher stability and broader range of applications .
Properties
CAS No. |
67651-40-5 |
|---|---|
Molecular Formula |
C45H67BrN12O12S2 |
Molecular Weight |
1112.1 g/mol |
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[[4-[(2-bromoacetyl)amino]phenyl]methyl]-13-butan-2-yl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H67BrN12O12S2/c1-5-24(4)38-44(69)53-27(12-13-33(47)59)40(65)54-30(19-34(48)60)41(66)56-31(45(70)58-15-6-7-32(58)43(68)55-28(17-23(2)3)39(64)50-21-35(49)61)22-72-71-16-14-36(62)52-29(42(67)57-38)18-25-8-10-26(11-9-25)51-37(63)20-46/h8-11,23-24,27-32,38H,5-7,12-22H2,1-4H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,50,64)(H,51,63)(H,52,62)(H,53,69)(H,54,65)(H,55,68)(H,56,66)(H,57,67) |
InChI Key |
PICCNSWXJCXNII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)NC(=O)CBr)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)




![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)

![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)



